4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine is a compound that integrates a piperidine ring with a tetrazole moiety that features a trifluoromethyl group. This unique combination imparts distinct physicochemical properties to the compound, making it of interest in various scientific fields, particularly medicinal chemistry and materials science. The compound's molecular formula is with a molecular weight of approximately 221.18 g/mol .
The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure. It is part of the tetrazole family, which is known for various biological activities and applications in pharmaceuticals. The trifluoromethyl group enhances its lipophilicity and stability, making it suitable for drug design and development .
The synthesis of 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine typically involves several key steps:
For industrial applications, optimized synthetic routes focusing on scalability and cost-effectiveness are employed. Techniques such as continuous flow reactors may be utilized to enhance efficiency and yield while minimizing environmental impact.
The molecular structure of 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine is characterized by:
The structure includes a piperidine ring bonded to a tetrazole ring that contains a trifluoromethyl substituent, contributing to its unique chemical properties .
The chemical reactivity of 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine can include:
These reactions are essential for exploring potential derivatives and enhancing its pharmacological properties .
The mechanism of action for 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine involves interactions with specific biological targets such as enzymes or receptors:
This mechanism is crucial for its potential therapeutic effects in medicinal applications .
The physical properties of 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 221.18 g/mol |
IUPAC Name | 4-[5-(trifluoromethyl)tetrazol-1-yl]piperidine |
InChI Key | GPOWJTYNRDXQJL-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1N2C(=NN=N2)C(F)(F)F |
These properties indicate that the compound is relatively stable under standard conditions but may exhibit reactivity under certain chemical environments .
4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine has several significant applications:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4